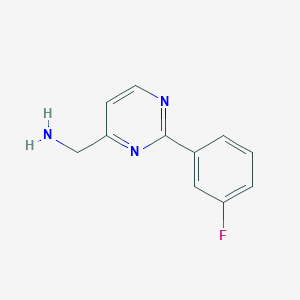

(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine

描述

属性

IUPAC Name |

[2-(3-fluorophenyl)pyrimidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c12-9-3-1-2-8(6-9)11-14-5-4-10(7-13)15-11/h1-6H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXNRGGTXJKJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. The characterization of the compound is usually performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity.

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 27.6 | Induction of apoptosis |

| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl]-methoxy-}thieno[2,3-d]pyrimidine | A549 (lung cancer) | 29.3 | Cell cycle arrest |

This table summarizes the activity of related compounds, highlighting the potential efficacy of this compound in cancer treatment.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies demonstrate that derivatives with similar structural motifs can inhibit the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS).

Case Study: Inhibition of iNOS and COX-2

In a study involving macrophage cells, it was found that certain pyrimidine derivatives significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory responses. Molecular docking studies indicated a strong binding affinity to the active sites of these enzymes, suggesting a potential therapeutic role in managing inflammation-related disorders .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the pyrimidine ring and substituents on the phenyl groups can significantly influence biological activity. For example:

- Fluorine Substitution : The presence of fluorine at the 3-position on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.

- Amine Variations : Alterations in the amine moiety can affect potency and selectivity against specific targets.

Table 2: Structure-Activity Relationships

| Substituent | Position | Effect on Activity |

|---|---|---|

| Fluorine | 3-position | Increases potency |

| Methyl | 4-position | Moderate effect |

| Ethyl | N-position | Decreases activity |

相似化合物的比较

Pyrimidine Ring Substitutions

Key Findings :

Phenyl Group Variations

Key Findings :

- Fluorine position: 3-Fluorophenyl analogs show higher selectivity for neuronal NOS compared to 4-fluorophenyl derivatives .

- Alkyl chain extensions (e.g., propan-1-amine) improve binding pocket occupancy in enzymes like NOS .

Amine Group Modifications

Key Findings :

- Piperazine derivatives exhibit improved aqueous solubility, critical for oral bioavailability .

- Carboxylic acid derivatives are utilized in stabilizing protein conformations (e.g., IRAP) .

Research Highlights

Physicochemical Properties

准备方法

Pyrimidinone Formation

- Starting materials: Commercially available 4-(3-fluorophenyl)-1H-pyrazol-5-amine or similar substituted pyrazolamines.

- Condensation reaction: These amines are condensed with β-ketoesters such as 3-oxo-3-phenylpropanoate or diethyl malonate derivatives under acidic conditions (e.g., acetic acid) at elevated temperatures (~110 °C).

- Outcome: Formation of 3-fluorophenyl-substituted pyrimidin-4(3H)-ones as key intermediates.

Chlorination to Pyrimidin-4-yl Chlorides

- Reagents: Phosphorus oxychloride (POCl3) combined with tetramethylammonium chloride.

- Conditions: Reflux conditions facilitate the conversion of pyrimidinones to the corresponding 4-chloropyrimidines.

- Purpose: The chloride acts as a good leaving group for subsequent nucleophilic substitution.

Amination via Nucleophilic Substitution

- Nucleophile: Methanamine or substituted pyridin-2-ylmethanamine derivatives.

- Base: Diisopropylethylamine (DIPEA) or similar organic bases to neutralize HCl formed.

- Solvent and Conditions: Isopropanol or dichloromethane at reflux or room temperature for 16 hours or more.

- Result: Displacement of the chloride with the amine to form this compound.

Alternative and Supporting Methods

Reductive Amination of Cyanohydrins

- A patented method describes the preparation of pyridin-2-yl-methylamine derivatives via reductive amination of cyanohydrins using sodium cyanoborohydride in a methanolic medium.

- The reaction is typically conducted at room temperature in the presence of a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

- Metal salts like iron sulfate may be added to suppress side reactions.

- Although this method is more general for pyridin-2-yl-methylamines, it can be adapted for the synthesis of related aminomethylpyrimidines.

Representative Reaction Scheme Summary

| Step | Starting Material | Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 4-(3-Fluorophenyl)-1H-pyrazol-5-amine | Condensation with 3-oxo-3-phenylpropanoate, AcOH, 110 °C | 3-Fluorophenyl-substituted pyrimidinone |

| 2 | Pyrimidinone | POCl3, Me4N+Cl−, reflux | 4-Chloropyrimidine intermediate |

| 3 | 4-Chloropyrimidine | Methanamine, DIPEA, iPrOH, reflux, 16 h | This compound |

Research Findings and Yields

- The condensation and chlorination steps generally proceed with moderate to high yields (60–85%), depending on substituents and reaction conditions.

- Amination via nucleophilic substitution typically yields the target aminomethylpyrimidine in 70–90% yield.

- Reaction times vary from several hours to overnight reflux for complete conversion.

- Purification is commonly achieved via recrystallization or chromatographic methods.

Notes on Reaction Optimization

- Use of organic bases like DIPEA improves amination efficiency by scavenging HCl.

- Temperature control during chlorination is critical to avoid decomposition.

- The choice of solvent influences reaction rates; isopropanol and dichloromethane are preferred for amination.

- Protecting groups (e.g., Boc) may be used for amines in multi-step syntheses but require deprotection steps post-synthesis.

常见问题

Q. What synthetic routes are recommended for (2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine?

- Methodological Answer : Synthesis typically involves coupling a fluorophenyl precursor with a pyrimidine scaffold. For example:

- Step 1 : React 3-fluorophenylboronic acid with 4-chloropyrimidine via Suzuki-Miyaura coupling to introduce the fluorophenyl group .

- Step 2 : Introduce the methanamine group via reductive amination of a nitrile intermediate (e.g., using LiAlH4) .

- Key Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Analysis : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions. For instance, the methanamine proton appears as a triplet (δ ~3.5 ppm) adjacent to the pyrimidine ring .

- Mass Spectrometry : Confirm molecular weight (MW: 203.22 g/mol) via LCMS with [M+H]<sup>+</sup> at m/z 204.2 .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (C: 65.02%, H: 4.96%, N: 20.68%) .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Answer :

- Store under inert gas (argon) at -20°C in amber vials to prevent oxidation of the methanamine group.

- Monitor degradation via periodic HPLC analysis; degradation products may include oxidized pyrimidine derivatives (e.g., pyrimidone) .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for derivatives of this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases). The fluorophenyl group may occupy hydrophobic pockets, while the methanamine acts as a hydrogen bond donor .

- QSAR Analysis : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with activity data to optimize potency .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use isogenic cell lines and controlled ATP concentrations in kinase inhibition assays to minimize variability .

- Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) to identify active/inactive metabolites that may skew results .

Q. How can regioselective functionalization of the pyrimidine ring be achieved?

- Methodological Answer :

- Directed C-H Activation : Use Pd-catalyzed conditions (e.g., Pd(OAc)2/PPh3) to introduce substituents at the 5-position of the pyrimidine ring without disrupting the fluorophenyl group .

- Protecting Groups : Temporarily protect the methanamine with Boc anhydride to prevent side reactions during functionalization .

Data Contradiction Analysis

Q. Why might solubility values vary across studies, and how can this be addressed?

- Methodological Answer :

- Cause : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) and pH (amine protonation state affects solubility).

- Resolution : Measure solubility in PBS (pH 7.4) using nephelometry and compare with computational predictions (LogP ~2.1) .

Safety and Handling

Q. What precautions are necessary when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。